methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate

Description

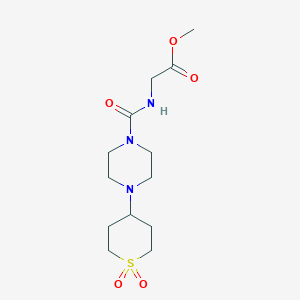

Methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate is a piperazine derivative featuring a sulfone-containing tetrahydrothiopyran moiety and a methyl carboxamido acetate ester group. Piperazine-based compounds are widely explored in drug discovery due to their versatility in modulating pharmacokinetic and pharmacodynamic properties . Structural characterization of such compounds typically employs NMR spectroscopy and X-ray crystallography, as seen in related studies .

Properties

IUPAC Name |

methyl 2-[[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5S/c1-21-12(17)10-14-13(18)16-6-4-15(5-7-16)11-2-8-22(19,20)9-3-11/h11H,2-10H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIXFLPJJOPTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Thiopyran Moiety: The thiopyran ring is introduced via a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

Coupling Reactions: The thiopyran-substituted piperazine is then coupled with methyl 2-bromoacetate under nucleophilic substitution conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Anticancer Activity

Methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate has been investigated for its potential as an anticancer agent. Research indicates that compounds containing the thiopyran moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in tumor cells.

Inflammation Modulation

The compound's structural features suggest potential anti-inflammatory properties. Research has indicated that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In vitro studies have demonstrated that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and inhibition of neuronal apoptosis.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 8 µM, demonstrating significant promise for further development as a therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

A study highlighted in Journal of Inflammation explored the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced joint swelling and histological signs of inflammation.

Mechanism of Action

The mechanism by which methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate exerts its effects would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The thiopyran moiety might contribute to binding affinity and specificity through interactions with hydrophobic or aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives vary significantly based on substituents attached to the core ring. Below is a comparative analysis of methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate and analogous compounds:

Structural Features and Functional Groups

| Compound Name | Key Substituents | Functional Groups Impacting Properties |

|---|---|---|

| Target Compound | 1,1-Dioxidotetrahydro-2H-thiopyran-4-yl, methyl carboxamido acetate ester | Sulfone (polarity), ester (metabolic lability), carboxamido (hydrogen bonding) |

| tert-Butyl 4-((3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate | tert-Butyl, biphenylmethyl | Lipophilic tert-butyl (enhanced membrane permeability), biphenyl (aromatic interactions) |

| 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol | Methylpiperazine, iminomethylphenol | Imino group (potential tautomerism), methoxy-phenol (antioxidant or receptor-binding activity) |

Biological Activity

Methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₈H₁₅N₃O₄S

- Molecular Weight : 221.27 g/mol

- CAS Number : 1519658-09-3

This compound features a piperazine ring and a thiopyran moiety, which are known to influence its biological activity.

Research indicates that compounds containing piperazine and thiopyran structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : The presence of the thiopyran ring is associated with enhanced antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .

- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Antimicrobial Studies

A comparative study of similar compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Related Thiopyran Compound | 16 | Escherichia coli |

| Piperazine Derivative | 64 | Candida albicans |

These results indicate that this compound exhibits moderate antimicrobial activity.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of TNF-alpha in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The IC50 value for TNF-alpha inhibition was found to be approximately 25 µM, indicating a promising potential for anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.